- Improvement on synthesis of an intermediate for cefiximeJingxi Huagong Zhongjianti, 2010, 40(2), 48-50,
Cas no 89605-09-4 (2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate)
89605-09-4 structure
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate
89605-09-4
C18H18N4O4S3
450.554919719696
61293
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Properties
Names and Identifiers
-
- 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate
- DAEM
- MICA ESTER
- (S)-2-Benzothiazolyl (Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminothioacetate
- S-2-BENZOTHIAZOLYL( Z )-2-(2-AMINOTHIAZOL-4-YL)-2-(T-BUTOXYCARBONYLMETHOXYIMINO) THIOACETATE (DAEM)
- S)-2-Benzothiazolyl (Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminothioacetate
- BAEM
- FAEM
- Aceticacid, [[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-,1,1-dimethylethyl ester (9CI)
- Acetic acid,[[[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-,1,1-dimethylethyl ester, (Z)-
- 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]acetate (ACI)
- Acetic acid, [[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-, 1,1-dimethylethyl ester (9CI)
- Acetic acid, [[[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-, 1,1-dimethylethyl ester, (Z)- (ZCI)
- +Expand
-
- KVKDHRUVQQPKCW-HMAPJEAMSA-N
- 1S/C18H18N4O4S3/c1-18(2,3)26-13(23)8-25-22-14(11-9-27-16(19)20-11)15(24)29-17-21-10-6-4-5-7-12(10)28-17/h4-7,9H,8H2,1-3H3,(H2,19,20)/b22-14-
- S(C1SC2C=CC=CC=2N=1)C(=O)/C(/C1N=C(N)SC=1)=N\OCC(=O)OC(C)(C)C
Computed Properties
- 450.04900
- 1
- 11
- 9
- 29
- 643
- 0
- 0
- 0
- 1
- 0
- 1
- 5
- 2
- 0
Experimental Properties
- 4.29750
- 198.54000
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine , Triethyl phosphite Solvents: Acetonitrile ; 3 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 4-Methylmorpholine , Triphenylphosphine Solvents: Acetonitrile ; 2 h, rt
1.2 2 h, rt; 6 h, rt; overnight, 0 °C; 4 h, -15 °C
1.2 2 h, rt; 6 h, rt; overnight, 0 °C; 4 h, -15 °C
Reference
- Synthesis of [[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]acetic acid 1,1-dimethylethyl ester (cefixime side chain thioester)Zhongguo Xinyao Zazhi, 2008, 17(2), 135-137,
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Raw materials
- 1,3-benzothiazole-2-thiol
- (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic Acid
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Preparation Products
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Related Literature
-
1. Differentiation of bacteriochlorin and isobacteriochlorin formation by metallation. High yield synthesis of porphyrindiones via OsO4 oxidationChi K. Chang,Chariklia Sotitiou,Weishih Wu J. Chem. Soc. Chem. Commun. 1986 1213
-
Akimasa Miyanaga,Fumitaka Kudo,Tadashi Eguchi Nat. Prod. Rep. 2018 35 1185
-
Ewa Maria Musiol,Tilmann Weber Med. Chem. Commun. 2012 3 871
-
J. R. Adams,M. Goswami,N. L. B. Pohl,S. K. Mallapragada RSC Adv. 2014 4 15655
-
M. F. Perutz,M. Jope,R. Barer Discuss. Faraday Soc. 1950 9 423
Recommended suppliers
pengshengyue
Gold Member
Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Reagent
shanghaixianding
Gold Member
Audited Supplier
CN Supplier
Reagent
http://www.9dingchem.com/
BEIJING HUANLING TECHNOLOGY CO.,LTD
Gold Member
Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier
CN Supplier
Bulk